Cas no 31450-67-6 (Dibenz[b,f][1,4]oxazepin-11(10H)-one, 8-(trifluoromethyl)-)
![Dibenz[b,f][1,4]oxazepin-11(10H)-one, 8-(trifluoromethyl)- structure](https://ja.kuujia.com/scimg/cas/31450-67-6x500.png)
Dibenz[b,f][1,4]oxazepin-11(10H)-one, 8-(trifluoromethyl)- 化学的及び物理的性質
名前と識別子
-
- Dibenz[b,f][1,4]oxazepin-11(10H)-one, 8-(trifluoromethyl)-
-
- MDL: MFCD20260088
- インチ: 1S/C14H8F3NO2/c15-14(16,17)8-5-6-12-10(7-8)18-13(19)9-3-1-2-4-11(9)20-12/h1-7H,(H,18,19)
- InChIKey: PAXWZHLSPRPSBA-UHFFFAOYSA-N
- ほほえんだ: O1C2=CC=CC=C2C(=O)NC2=CC(C(F)(F)F)=CC=C12
Dibenz[b,f][1,4]oxazepin-11(10H)-one, 8-(trifluoromethyl)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB278654-1 g |
8-(Trifluoromethyl)dibenzo[b,f][1,4]oxazepin-11(10H)-one; . |
31450-67-6 | 1g |
€690.00 | 2023-06-22 | ||
abcr | AB278654-1g |
8-(Trifluoromethyl)dibenzo[b,f][1,4]oxazepin-11(10H)-one; . |
31450-67-6 | 1g |
€690.00 | 2025-02-21 |
Dibenz[b,f][1,4]oxazepin-11(10H)-one, 8-(trifluoromethyl)- 関連文献
-
1. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
-
2. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
-
Meng Wang,Haofu Huang,Zhengchu Zhang,Shou-Jun Xiao Nanoscale, 2016,8, 18870-18875
-
Yu shen Liu,Guofeng Yang,Feng Xie,Chun Zhu,Yingzhou Yu,Xiumei Zhang,Naiyan Lu,Yueke Wang,Guoqing Chen Nanoscale Adv., 2021,3, 2649-2656
-
Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
-
David M. Hodgson,Matthew J. Fleming,Zhaoqing Xu,Changxue Lin,Steven J. Stanway Chem. Commun., 2006, 3226-3228
-
Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
-
Noriyoshi Arai,Yusei Kobayashi,Kenji Yasuoka Nanoscale, 2020,12, 6691-6698
Dibenz[b,f][1,4]oxazepin-11(10H)-one, 8-(trifluoromethyl)-に関する追加情報
Dibenz[b,f][1,4]oxazepin-11(10H)-one, 8-(trifluoromethyl)- (CAS No. 31450-67-6): An Overview of Its Structure, Properties, and Applications
Dibenz[b,f][1,4]oxazepin-11(10H)-one, 8-(trifluoromethyl)- (CAS No. 31450-67-6) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of dibenzoxazepines, which are known for their diverse biological activities and potential therapeutic applications. The presence of the trifluoromethyl group at the 8-position imparts unique chemical and pharmacological properties to this molecule, making it a subject of extensive study.
The structure of Dibenz[b,f][1,4]oxazepin-11(10H)-one, 8-(trifluoromethyl)- is characterized by a fused ring system consisting of two benzene rings and an oxazepine ring. The oxazepine ring is a seven-membered heterocycle containing an oxygen atom and a nitrogen atom. The trifluoromethyl group at the 8-position adds significant electronic and steric effects, influencing the compound's reactivity and biological activity. This structure provides a robust framework for exploring its potential as a lead compound in drug discovery.
In terms of physical properties, Dibenz[b,f][1,4]oxazepin-11(10H)-one, 8-(trifluoromethyl)- is a solid at room temperature with a melting point typically ranging from 200 to 220°C. It is sparingly soluble in water but exhibits good solubility in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). These solubility characteristics are crucial for its use in various experimental settings, including in vitro assays and animal models.
The chemical reactivity of Dibenz[b,f][1,4]oxazepin-11(10H)-one, 8-(trifluoromethyl)- is influenced by the presence of the trifluoromethyl group. This group is known for its strong electron-withdrawing effect, which can modulate the reactivity of adjacent functional groups. The compound can undergo various chemical transformations, such as nucleophilic substitution reactions and electrophilic aromatic substitutions. These reactions are essential for synthesizing derivatives with enhanced biological activities or improved pharmacokinetic properties.
Recent research has focused on the biological activities of Dibenz[b,f][1,4]oxazepin-11(10H)-one, 8-(trifluoromethyl)-. Studies have shown that this compound exhibits potent anti-inflammatory and analgesic properties. In vitro assays have demonstrated its ability to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). These findings suggest that it could be a promising candidate for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
In addition to its anti-inflammatory effects, Dibenz[b,f][1,4]oxazepin-11(10H)-one, 8-(trifluoromethyl)- has also been investigated for its potential as an anticonvulsant agent. Preclinical studies have shown that it can effectively reduce seizure activity in animal models of epilepsy. The mechanism of action appears to involve modulation of GABAergic neurotransmission, which is a key pathway in seizure control. These results highlight its potential as a novel therapeutic option for epilepsy patients who do not respond well to current treatments.
The pharmacokinetic properties of Dibenz[b,f][1,4]oxazepin-11(10H)-one, 8-(trifluoromethyl)- have also been studied to assess its suitability for clinical development. Research has shown that it has good oral bioavailability and a favorable pharmacokinetic profile in animal models. The compound is rapidly absorbed from the gastrointestinal tract and distributed to various tissues. It undergoes metabolism primarily through cytochrome P450 enzymes, with major metabolites being identified and characterized.
To further enhance its therapeutic potential, efforts are underway to develop derivatives of Dibenz[b,f][1,4]oxazepin-11(10H)-one, 8-(trifluoromethyl)-. These derivatives aim to improve specific aspects such as potency, selectivity, and pharmacokinetic properties. For example, modifications at the N-substituent or other positions on the oxazepine ring have been explored to optimize its biological activity. Some promising derivatives have shown enhanced anti-inflammatory effects with reduced side effects compared to the parent compound.
In conclusion, Dibenz[b,f][1,4]oxazepin-11(10H)-one, 8-(trifluoromethyl)- (CAS No. 31450-67-6) is a versatile compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structure and properties make it an attractive candidate for developing new therapeutic agents targeting inflammatory diseases and epilepsy. Ongoing research continues to uncover new insights into its mechanisms of action and optimize its derivatives for clinical applications.
31450-67-6 (Dibenz[b,f][1,4]oxazepin-11(10H)-one, 8-(trifluoromethyl)-) 関連製品
- 1087737-80-1(2-Azatricyclo6.3.1.0,4,12dodeca-1(11),8(12),9-trien-7-one Hydrochloride)
- 2034390-38-8(N-{2-2-(1H-imidazol-1-yl)ethoxyethyl}-4-methyl-1,2,3-thiadiazole-5-carboxamide)
- 941924-91-0(2-(4-fluorophenyl)-N-{7-methyl-5-oxo-5H-1,3thiazolo3,2-apyrimidin-6-yl}acetamide)
- 1017387-75-5({2-(3,4-Dimethoxyphenyl)-2,3-dihydro-1H-inden-2-ylmethyl}amine)
- 7217-41-6(Silane, (3-fluorophenyl)trimethyl-)
- 920347-71-3(N-(2-methoxyethyl)-N'-(3-methoxyphenyl)methylethanediamide)
- 2580295-34-5((2E)-3-{1-(benzyloxy)carbonylpiperidin-3-yl}prop-2-enoic acid)
- 1805271-82-2(5-Amino-3-bromo-2-(trifluoromethoxy)benzamide)
- 2229636-17-1(2-{bicyclo2.2.1hept-5-en-2-yl}-1-methylpiperazine)
- 866814-00-8(2-6-fluoro-3-(4-methoxybenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl-N-(3-methylphenyl)acetamide)
